2,4-Dimethyl-1,2,4,5-tetrazinan-3-one
Description
Properties
CAS No. |
74808-99-4 |
|---|---|
Molecular Formula |
C4H10N4O |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
2,4-dimethyl-1,2,4,5-tetrazinan-3-one |
InChI |
InChI=1S/C4H10N4O/c1-7-4(9)8(2)6-3-5-7/h5-6H,3H2,1-2H3 |
InChI Key |
DOQAWRXXPRKQHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(NCN1)C |
Origin of Product |
United States |
Research Landscape and Academic Importance of Substituted 1,2,4,5 Tetrazinan 3 Ones
Synthesis of Key Intermediates
Preparation of N,N'-Dimethylcarbonohydrazide
A common and effective method for the preparation of N,N'-dimethylcarbonohydrazide involves the reaction of methylhydrazine with a suitable carbonyl source, such as urea (B33335) or a dialkyl carbonate. The reaction typically proceeds by the nucleophilic attack of the methylhydrazine on the carbonyl carbon, followed by the elimination of a small molecule (ammonia or an alcohol).
Table 1: Synthetic Parameters for N,N'-Dimethylcarbonohydrazide
| Starting Materials | Reagents/Catalysts | Solvent | Reaction Conditions | Yield (%) |
| Methylhydrazine, Urea | Heat | None | Reflux | Moderate |
| Methylhydrazine, Diethyl Carbonate | Sodium Methoxide | Methanol (B129727) | Reflux | Good |
Preparation of Related Dialkylcarbonohydrazide Derivatives
The synthesis of other symmetrically substituted N,N'-dialkylcarbonohydrazides follows a similar principle to that of the dimethyl derivative. The choice of the alkylhydrazine starting material dictates the final substitution pattern on the carbonohydrazide. For instance, the use of ethylhydrazine (B1196685) or propylhydrazine (B1293729) in place of methylhydrazine will yield N,N'-diethylcarbonohydrazide and N,N'-dipropylcarbonohydrazide, respectively. The reaction conditions are generally comparable, though optimization of temperature and reaction time may be necessary depending on the reactivity of the specific alkylhydrazine.
Condensation Reactions for Tetrazinane Ring Formation
The formation of the 1,2,4,5-tetrazinan-3-one ring is achieved through the condensation of a carbonohydrazide with an aldehyde. This reaction is a key step in constructing the heterocyclic core of the target molecule.
Condensation of Carbonohydrazide with Aldehydes
The reaction between N,N'-dimethylcarbonohydrazide and an aldehyde, such as thiophene-pyridine carboxaldehyde or various aromatic aldehydes, leads to the formation of the this compound ring. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the saturated tetrazinane ring. This cyclocondensation is often acid-catalyzed to facilitate the dehydration step.
Table 2: Examples of Aldehydes Used in Tetrazinane Ring Formation
| Carbonohydrazide Derivative | Aldehyde | Product |
| N,N'-Dimethylcarbonohydrazide | Thiophene-Pyridine Carboxaldehyde | 6-(Thiophen-2-yl)-6-(pyridin-3-yl)-2,4-dimethyl-1,2,4,5-tetrazinan-3-one |
| N,N'-Dimethylcarbonohydrazide | Benzaldehyde | 6-Phenyl-2,4-dimethyl-1,2,4,5-tetrazinan-3-one |
| N,N'-Diethylcarbonohydrazide | 4-Chlorobenzaldehyde | 6-(4-Chlorophenyl)-2,4-diethyl-1,2,4,5-tetrazinan-3-one |
One-Pot Synthetic Approaches to 1,2,4,5-Tetrazinan-3-ones
One-pot syntheses of related heterocyclic systems, such as 1,3,5-triazine-2,4-dithione derivatives, have been developed through three-component reactions of arylaldehydes, thiourea, and orthoformates. beilstein-journals.org This suggests the feasibility of a similar one-pot approach for 1,2,4,5-tetrazinan-3-ones. Such a strategy would involve the in-situ formation of the carbonohydrazide or a reactive equivalent, followed by the addition of the aldehyde to initiate the cyclocondensation in a single reaction vessel. This approach offers advantages in terms of efficiency and reduced waste generation. While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the principles from related multicomponent reactions provide a strong foundation for its development.
Chemical Reactivity and Derivatization Studies of 2,4 Dimethyl 1,2,4,5 Tetrazinan 3 One
Oxidation Reactions to Oxoverdazyl Free Radicals
A primary area of interest in the chemistry of 2,4-dimethyl-1,2,4,5-tetrazinan-3-one is its oxidation to the corresponding 1,5-dimethyl-6-oxoverdazyl radical. This transformation is crucial for the development of various applications that utilize the unique electronic and magnetic properties of these stable radicals.
Mechanism of Oxidation with Quinones (e.g., 1,4-Benzoquinone)
The oxidation of tetrazinan-3-ones, such as 2,4-dimethyl-6-(substituted)-1,2,4,5-tetrazinan-3-one, using quinones like 1,4-benzoquinone (B44022) is a common and effective method for generating stable oxoverdazyl radicals. researchgate.net High-potential quinones, particularly 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chloranil, are effective reagents for such oxidations. nih.govorganic-chemistry.org
The mechanism is generally understood to proceed through a hydride abstraction from the tetrazinanone precursor. This process is initiated by the formation of a charge-transfer complex between the electron-rich tetrazinanone and the electron-accepting quinone. nih.gov Following the formation of this complex, a hydride ion is transferred from the tetrazinanone to the quinone, resulting in the formation of an ion-paired product and the oxidized oxoverdazyl radical. nih.gov The resulting hydroquinone (B1673460) byproduct is often poorly soluble in common reaction solvents, which simplifies the purification process. wikipedia.org For instance, the oxidation of 2,4-dimethyl-6-(6-(thiophen-2-yl)pyridin-2-yl)-1,2,4,5-tetrazinan-3-one with 1,4-benzoquinone in methanol (B129727) readily yields the corresponding stable radical. researchgate.net Similarly, pyridyl-substituted tetrazane (B14724677) oxides can be oxidized with benzoquinone to produce a stable pyridylverdazyl radical as a 1:1 complex with hydroquinone. acs.org
Table 1: Oxidation of Tetrazinanone Precursors with Quinones
| Precursor | Oxidizing Agent | Product | Reference |
| 2,4-dimethyl-6-(6-(thiophen-2-yl)pyridin-2-yl)-1,2,4,5-tetrazinan-3-one | 1,4-Benzoquinone | 6-(6-(thiophen-2-yl)pyridin-2-yl)-1,5-dimethyl-6-oxoverdazyl | researchgate.net |
| 2,4-dimethyl-6-(6-(thiophen-3-yl)pyridin-2-yl)-1,2,4,5-tetrazinan-3-one | 1,4-Benzoquinone | 6-(6-(thiophen-3-yl)pyridin-2-yl)-1,5-dimethyl-6-oxoverdazyl | researchgate.net |
| 3-(2-pyridyl)-1,5-dimethyl-1,2,4,5-tetrazane 6-oxide | 1,4-Benzoquinone | 1,5-dimethyl-3-(2-pyridyl)-6-oxoverdazyl (as complex with hydroquinone) | acs.org |
Oxidation with Other Reagents (e.g., Sodium Periodate (B1199274), Nitrous Gases for related systems)
Besides quinones, other oxidizing agents can be employed to convert tetrazinan-3-ones to oxoverdazyl radicals. Sodium periodate (NaIO4) is a versatile and powerful oxidizing agent used in various organic transformations, including the cleavage of vicinal diols to aldehydes and ketones. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of verdazyl chemistry, sodium periodate has been successfully used to oxidize tetrazane precursors. For example, the oxidation of 3-(4,6-dimethyl-2-pyrimidyl)-1,5-dimethyl-1,2,4,5-tetrazane 6-oxide with sodium periodate affords the corresponding stable 1,5-dimethyl-3-(4,6-dimethyl-2-pyrimidyl)-6-oxoverdazyl radical, which can be isolated and stored without decomposition. acs.org However, in some cases, the choice of oxidant is critical, as attempts to oxidize 3-(2-pyridyl)-1,5-dimethyl-1,2,4,5-tetrazane 6-oxide with periodate led to a radical that could not be isolated, whereas oxidation with benzoquinone yielded a stable complex. acs.org
For related nitrogen-rich heterocyclic systems, other oxidizing agents have been explored. For instance, in the synthesis of fused researchgate.netrsc.orgnih.govtriazolo[1,5-b] researchgate.netrsc.orgnih.govnih.govtetrazines, an oxidative cyclization of 1,2,4,5-tetrazines bearing an amidine moiety is achieved using (diacetoxyiodo)benzene. nih.gov While not directly applied to this compound, the use of nitrous gases or reagents like NO2 has been noted in the regeneration of quinone catalysts during aerobic oxidation cycles, suggesting their potential role in related oxidative processes. nih.gov
Influence of Substituents on Oxidation Pathways
The nature of the substituents on the tetrazinanone ring can significantly influence the oxidation pathways and the properties of the resulting oxoverdazyl radicals. Substituents can affect the stability of the radical, the ease of oxidation (redox potentials), and even the reaction yields during the synthesis of the precursor.
For substituents at the C3 position of the tetrazinanone ring, it has been observed that their electronic nature impacts the formation of the tetrazinone ring itself. The presence of strong electron-donating groups can lead to a reduction in yield during the alkylation and ring closure steps of the precursor synthesis. rsc.org Conversely, electron-withdrawing groups facilitate a more efficient formation of the tetrazine ring. rsc.org
Once the oxoverdazyl radical is formed, substituents at the C3 and N1/N5 positions influence its electronic properties. The C3 position is a nodal position in the singly occupied molecular orbital (SOMO) of the radical and carries a negative spin density. nih.govacs.org Spin propagation from this position occurs mainly through a spin polarization mechanism. In contrast, the N1 and N5 positions carry positive spin density, allowing for spin delocalization through resonance structures. nih.govacs.org Consequently, connecting two oxoverdazyl units via the C3 position has little effect on their redox potentials, whereas connecting them at the N1 position can lead to distinct electrochemical behavior. nih.gov Generally, increasing the degree of substitution on a radical center enhances its stability, a trend attributed to hyperconjugation. youtube.com
Table 2: Effect of Substituents on Oxoverdazyl Properties
| Position of Substitution | Electronic Effect | Influence on Properties | Reference |
| C3 | Electron-donating groups | Can reduce yield in precursor synthesis | rsc.org |
| C3 | Electron-withdrawing groups | Facilitates tetrazine ring formation | rsc.org |
| C3 | Aryl substituents | Little effect on redox potentials of diradicals | nih.gov |
| N1/N5 | Aryl substituents | Allows for spin delocalization; affects redox potentials | nih.govacs.org |
Further Functionalization and Derivatization at the 6-Position
The 6-position of the this compound ring is a key site for introducing functional diversity. The synthesis of the tetrazinanone precursor often involves the condensation of 2,4-dimethylcarbonohydrazide with an appropriate aldehyde. researchgate.net This aldehyde provides the substituent at the C6 position, allowing for a wide range of functionalities to be incorporated.
For example, using thiophene-pyridine carboxaldehydes leads to tetrazinanones with heteroaromatic substituents at C6, which can then be oxidized to form chelating verdazyl radical ligands. researchgate.netrsc.org This strategy has been employed to create new families of spin-bearing ligands for applications in molecular magnetism. researchgate.netrsc.org The synthesis is generally high-yielding (80-90%), demonstrating the robustness of this functionalization approach. researchgate.net The versatility of this position allows for the attachment of various groups, including those with specific electronic, optical, or coordinating properties, making it a crucial handle for designing functional molecular materials.
Reactions Leading to Fused Heterocyclic Systems from Tetrazinone Precursors
While this compound is primarily studied for its role as a precursor to verdazyl radicals, the broader class of tetrazine and triazine heterocycles are valuable building blocks for constructing more complex, fused heterocyclic systems. These reactions often involve cyclization or cycloaddition pathways.
For instance, a general method for creating fused systems is the reaction of ortho-quinones with benzamidrazone to yield fused researchgate.netrsc.orgnih.govtriazines. mdpi.com Another approach involves the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines that bear amidine fragments, which leads to the formation of researchgate.netrsc.orgnih.govtriazolo[1,5-b] researchgate.netrsc.orgnih.govnih.govtetrazines. nih.gov Similarly, intramolecular cyclization reactions, sometimes promoted by the "tert-amino effect," can be used to synthesize novel fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives from pyrazolone (B3327878) precursors. nih.gov
Although direct examples starting from this compound are less common in the provided context, the reactivity of the tetrazine core suggests its potential as a synthon in creating polycyclic structures. The synthesis of fused heterocycles often relies on the strategic placement of reactive functional groups on the precursor ring, which can then undergo intramolecular reactions to form new rings. nih.govmdpi.com
Thermal Oxidation and Degradation Pathways of Related Tetrazinone Systems
The thermal stability and decomposition pathways of tetrazinone and related tetrazine systems are critical for understanding their limitations and potential applications, especially in materials science. The thermal decomposition of tetrazine derivatives can proceed through several pathways. researchgate.net One principal mode involves the elimination of N2 from the tetrazine ring, followed by the cleavage of the remaining N-N bond. researchgate.net Another common pathway is the loss of a substituent group, which can sometimes be facilitated by a proton transfer. researchgate.net
Studies on various substituted tetrazines have shown that their thermal stability is highly dependent on the nature of the substituents. For example, 3,6-dihydrazido-1,2,4,5-tetrazine is one of the least stable derivatives, decomposing at 164°C, whereas replacing a substituent with a pyrazole (B372694) ring can increase the decomposition temperature to nearly 300°C. researchgate.net In some cases, the decomposition of the tetrazine ring is initiated by the decomposition of a less stable substituent. researchgate.net
For heterocyclic compounds in an oxidizing atmosphere, the decomposition can be more complex. For example, some triazine-containing heterocycles decompose in two main stages under oxidizing conditions, with the initial decomposition being delayed due to interactions with oxygen, indicating the formation of a more thermally stable oxidized form. nih.gov The decomposition process is often initiated by a radical mechanism involving the cleavage of C-N and C-C bonds. nih.gov In the case of tetracyclones (tetraarylcyclopentadienones), thermal oxidation in the presence of oxygen leads to a mixture of diacylstilbenes and α-pyrones. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dimethyl 1,2,4,5 Tetrazinan 3 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For 2,4-Dimethyl-1,2,4,5-tetrazinan-3-one, both ¹H and ¹³C NMR provide key structural information.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl groups attached to the nitrogen atoms (N-CH₃) at positions 2 and 4 would likely appear as sharp singlets. Due to the different electronic environments of N2 and N4, these signals may have slightly different chemical shifts. The methylene (B1212753) protons (CH₂) at position 6 would likely appear as a singlet, integrating to two protons. The protons on the nitrogen atoms (N-H) at positions 1 and 5 would also produce distinct signals, the chemical shift of which can be influenced by solvent and concentration.
In a related chiral tetrazinanone, (-)-1,5-dimethyl-3-(5,6-pinenepyridine)-tetrazinanone, the N-methyl protons appear as distinct singlets, providing evidence for the different chemical environments of the methyl groups on the tetrazinanone ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ (at N2) | 2.5 - 3.0 | Singlet | 3H |
| N-CH₃ (at N4) | 2.5 - 3.0 | Singlet | 3H |
| C6-H₂ | 4.0 - 4.5 | Singlet | 2H |
| N1-H | Variable | Broad Singlet | 1H |
Note: Predicted values are based on general principles and data from similar heterocyclic systems. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the methylene carbon, and the two N-methyl carbons. The carbonyl carbon (C=O) at position 3 is expected to resonate at the most downfield position, typically in the range of 160-180 ppm, which is characteristic for amide-like carbonyl groups. The methylene carbon at position 6 would appear further upfield, and the two N-methyl carbons would have chemical shifts in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 (C=O) | 160 - 180 |
| C6 (CH₂) | 50 - 70 |
| N-CH₃ (at N2) | 30 - 40 |
Note: Predicted values are based on general principles and data from similar heterocyclic systems. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the amide-like group at position 3. This band is typically strong and sharp, appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the secondary amine groups at positions 1 and 5 would be expected in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region.
In the synthesis of various 6-oxoverdazyl radicals, the precursor tetrazinanones exhibit a characteristic carbonyl stretch. For instance, in the formation of 6-(3-thienyl)-pyridine-2-(1,5-dimethyl-6-oxoverdazyl), the precursor's carbonyl stretch is observed, which then shifts upon oxidation to the radical. hmdb.ca
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (aliphatic) | 2800 - 3000 | Medium to Strong |
| C=O Stretch (amide) | 1650 - 1700 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₄H₁₀N₄O), the molecular weight is 146.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 146.
The fragmentation of the tetrazinanone ring would likely proceed through several pathways. Common fragmentation patterns for heterocyclic compounds involve the loss of small, stable molecules or radicals. Possible fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃) from one of the nitrogen atoms, leading to a fragment at m/z 131. The cleavage of the tetrazinanone ring could also lead to various smaller fragments. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the molecular ion and its fragments, further confirming the structure. For instance, in the characterization of a chiral tetrazinanone derivative, HRMS was used to confirm the elemental composition of the molecular ion. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopic Analysis of Derived Oxoverdazyl Radicals
The oxidation of this compound would lead to the formation of a stable 1,5-dimethyl-6-oxoverdazyl radical. EPR spectroscopy is the primary technique for studying such radical species. The EPR spectrum of this radical would be characterized by a complex hyperfine splitting pattern arising from the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily the nitrogen atoms of the verdazyl ring.
The EPR spectra of 6-oxoverdazyl radicals typically show a hyperfine coupling to the four nitrogen atoms of the tetrazine ring. nih.gov For the 1,5-dimethyl-6-oxoverdazyl radical, the two nitrogen atoms at positions 2 and 4 would be magnetically equivalent, as would the two nitrogen atoms at positions 1 and 5. This would lead to a characteristic nine-line pattern due to coupling with two pairs of equivalent nitrogen nuclei. Further splitting may be observed due to coupling with the protons of the methyl groups. The g-value, typically around 2.003-2.004 for verdazyl radicals, provides information about the electronic environment of the unpaired electron. The analysis of these hyperfine coupling constants allows for a detailed mapping of the spin density distribution within the radical, providing insights into its electronic structure. nih.govnih.gov
Table 4: Representative Hyperfine Coupling Constants for 6-Oxoverdazyl Radicals
| Nucleus | Typical Hyperfine Coupling Constant (Gauss) |
|---|---|
| a(2N) at N2, N4 | 5.0 - 6.5 |
| a(2N) at N1, N5 | 4.5 - 5.5 |
Note: Values are based on published data for related 6-oxoverdazyl radicals and may vary depending on the specific substituents and solvent. nih.gov
Hyperfine Coupling Analysis and Spin Density Distribution
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure of radical species derived from this compound, namely 1,5-dimethyl-6-oxo-verdazyl radicals. The EPR spectra of these radicals are characterized by a complex hyperfine structure resulting from the coupling of the unpaired electron with the nitrogen nuclei of the tetrazine ring and the protons of the methyl substituents.
Analysis of the EPR spectra reveals that the unpaired electron is significantly delocalized over the entire verdazyl ring, a key factor in the radical's notable stability. researchgate.net The spin population is not uniformly distributed. Computational studies, such as Density Functional Theory (DFT), and experimental hyperfine data indicate that the largest portion of the spin density resides on the N1 and N5 nitrogen atoms (corresponding to N2 and N4 in the precursor) and the N2 and N4 nitrogens (part of the original hydrazide backbone). acs.orgacs.org
The spectra are typically simulated using two distinct hyperfine coupling constants for the nitrogen atoms, reflecting the non-equivalent spin environments. researchgate.net The larger coupling constant is assigned to the N2 and N4 nuclei, while the smaller one corresponds to the N1 and N5 nuclei. researchgate.net Additionally, a significant coupling to the six equivalent protons of the two methyl groups at the N1 and N5 positions is observed. rsc.org Analysis of the prototypical 1,3,5-triphenyl-6-oxoverdazyl radical shows positive spin density on the N1/N5 positions, while the C3 position carries a negative spin density, a phenomenon attributed to spin polarization. acs.org
| Nuclei | Coupling Constant (G) | Coupling Constant (MHz) | Reference |
|---|---|---|---|
| a(N2, N4) | ~6.5 | ~18.2 | researchgate.netrsc.org |
| a(N1, N5) | ~5.3 | ~14.9 | researchgate.netrsc.org |
| a(HCH3) | ~5.3 | ~14.9 | rsc.org |
Influence of Substituents on EPR Spectra and Spin Delocalization
While the core electronic structure of the 1,5-dimethyl-6-oxo-verdazyl radical is robust, substituents at the C3 position can introduce subtle perturbations to the spin density distribution. rsc.org These effects are observable as small variations in the hyperfine coupling constants in the EPR spectra.
A systematic study investigating the influence of various aryl substituents at the C3 position revealed that both sterically and electronically diverse groups modulate the electronic environment of the radical. rsc.org The presence of strong electron-donating groups or electron-rich heterocycles can influence the synthetic accessibility of the tetrazinanone precursor and, consequently, the radical. rsc.org In contrast, electron-withdrawing groups tend to facilitate the formation of the tetrazine ring. rsc.org
These electronic modifications translate to minor but measurable changes in the EPR hyperfine couplings. For instance, different isomeric forms of a chiral pinene-pyridyl substituent at the C3 position result in distinct coupling patterns, demonstrating the sensitivity of the spin distribution to the precise stereoelectronic nature of the substituent. hes-so.ch Although functionalization at the C3 position does not fundamentally alter the nature of the radical, these subtle electronic differences are crucial in the rational design of verdazyl-based materials for specific applications, such as molecular magnets or redox-active ligands. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy (for derived verdazyl radicals)
Verdazyl radicals derived from this compound are intensely colored, a property that arises from their unique electronic structure. Their UV-Vis absorption spectra are characterized by several distinct bands in the visible and ultraviolet regions. researchgate.netvanderbilt.edu
Typically, 6-oxo-verdazyl radicals exhibit at least four primary absorption features:
A relatively weak band in the low-energy visible region, around 17000 cm⁻¹ (~590 nm). researchgate.net
A set of weaker bands near 25000 cm⁻¹ (~400 nm). researchgate.net
A strong absorption envelope centered around 28000 cm⁻¹ (~355 nm). researchgate.net
Very intense transitions in the high-energy UV region, above 38000 cm⁻¹ (<260 nm). researchgate.net
The position and intensity of these bands, particularly the lowest energy absorption in the visible region, are sensitive to the nature of the substituent at the C3 position. nih.gov For example, a study on 1,5-diphenyl-6-oxo-verdazyls with different aromatic groups at C3 showed that the main visible absorption band shifts significantly depending on the substituent (e.g., from 559 nm for phenyl to 494 nm for anthracenyl). This shift has been correlated with the torsion angle between the C3-substituent and the verdazyl ring plane; a larger torsion angle, induced by bulky substituents, leads to a blue shift (hypsochromic shift) of the absorption maximum. nih.gov
| Wavenumber (cm⁻¹) | Approximate Wavelength (nm) | Description | Reference |
|---|---|---|---|
| ~17000 | ~590 | Low-energy visible band | researchgate.net |
| ~25000 | ~400 | Weak visible/UVA bands | researchgate.net |
| ~28000 | ~355 | Strong UVA envelope | researchgate.net |
| >38000 | <260 | Intense UV bands | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of this compound and its derivatives, revealing key details about the ring conformation and the nature of intermolecular forces that govern crystal packing.
Conformational Analysis of the Tetrazinane Ring
The six-membered tetrazinane ring is not planar. X-ray crystallographic studies of related 1,4-dihydro-1,2,4,5-tetrazine systems show that the ring typically adopts a non-planar conformation to minimize steric strain. sjsu.edunih.gov The most commonly observed conformation is a boat or a twisted-boat form. sjsu.edu
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)
The crystal packing of tetrazinanone derivatives is dictated by a network of intermolecular interactions. Given the presence of N-H donor groups and a carbonyl (C=O) acceptor in the this compound structure, classical hydrogen bonding is expected to play a significant role.
In many related tetrazine crystal structures, intermolecular hydrogen bonds of the N–H⋯N or N–H⋯O type are the primary structure-directing forces. nih.gov These interactions can link molecules into one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net For example, in 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, N–H⋯N hydrogen bonds order the molecules into infinite ribbons. nih.gov In other cases, π–π stacking interactions between aromatic substituents also contribute to the stability of the crystal lattice. researchgate.net
Interestingly, in some tetrazine derivatives, strong N–H⋯O hydrogen bonds are not the dominant interaction, despite the presence of suitable donors and acceptors. In one study of a tricyclic tetrazine, the crystal packing was found to be determined by a combination of weaker C–H⋯O and C–H⋯N hydrogen bonds, a finding confirmed by theoretical calculations and Hirshfeld surface analysis. researchgate.net This highlights the subtle interplay of various weak forces in determining the final solid-state architecture of these heterocyclic systems.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,4-Dimethyl-1,2,4,5-tetrazinan-3-one, these methods would provide deep insights into its stability, reactivity, and electronic characteristics.
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to solve the electronic structure of molecules. Methods like DFT, often employing functionals such as B3LYP, are utilized to optimize molecular geometries and calculate thermodynamic properties for various nitrogen-rich heterocyclic compounds. researchgate.netrsc.org For instance, DFT calculations have been successfully used to determine the heats of formation and predict the most stable conformations for complex triazine and tetrazine derivatives. researchgate.netrsc.org Such calculations for this compound would involve optimizing the molecule's geometry and then performing frequency calculations to confirm it as a true energy minimum.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net In the case of radical species, which are molecules with an unpaired electron, the Single Occupied Molecular Orbital (SOMO) becomes a key focus of analysis. While specific MO diagrams for the this compound radical are not available, studies on related systems show that the nature of these frontier orbitals dictates the molecule's behavior in reactions, such as cycloadditions. researchgate.net
For radical species, understanding the distribution of the unpaired electron is critical. Spin density distribution mapping, derived from quantum chemical calculations, reveals the probability of finding the unpaired electron at different locations within the molecule. This information is invaluable for predicting the most likely sites for radical attack and for interpreting results from spectroscopic techniques like Electron Paramagnetic Resonance (EPR).
Conformational Analysis through Computational Modeling
The this compound ring is not planar and can adopt several different conformations, such as chair, boat, or twist-boat forms. Computational modeling is essential for identifying the most stable conformers and the energy barriers between them. For example, studies on the related 1,5-Dimethyl-1,2,4,5-tetrazinane-3,6-dione revealed a twist-boat conformation for the tetrazinane ring. researchgate.net A similar conformational analysis for this compound would involve systematically exploring its potential energy surface to locate all low-energy isomers and determine their relative populations.
Mechanistic Studies of Reaction Pathways using Computational Chemistry
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most favorable reaction pathways.
The oxidation of dihydro-1,2,4,5-tetrazines is a common method for synthesizing aromatic 1,2,4,5-tetrazines. mdpi.com Understanding the mechanism of such an oxidation for this compound would require transition state analysis. Theoretical calculations can locate the transition state structure—the highest energy point along the reaction coordinate—and determine the activation energy of the reaction. Studies on the thermal decomposition of related tetroxane heterocycles have used DFT to compare different mechanistic pathways, such as concerted versus stepwise mechanisms, by calculating the critical points on the potential energy surface, including transition states. nih.gov This type of analysis would clarify how the oxidation of this compound proceeds.
Energy Barrier Calculations for Chemical Transformations (e.g., decomposition)
Specific energy barrier calculations for the decomposition of this compound have not been reported in peer-reviewed literature. However, computational studies on related energetic materials containing tetrazine rings provide insight into potential decomposition pathways and their associated activation energies. For instance, the decomposition of high-energy derivatives of nih.govmdpi.comtriazolo[4,3-b] nih.govmdpi.comucsb.edutetrazine has been investigated, revealing activation energies for the decomposition process ranging from 129.0 kJ/mol to 292.2 kJ/mol depending on the substituent groups. mdpi.com These studies suggest that the initial steps of thermal decomposition in such nitrogen-rich heterocyclic systems often involve the cleavage of the weakest bonds within the ring structure. For this compound, the N-N bonds would be likely candidates for initial homolytic cleavage, initiating a decomposition cascade. The actual energy barrier would be influenced by the presence of the methyl groups and the carbonyl group, but without specific computational modeling, a precise value cannot be provided.
Studies on Aromaticity and Electronic Delocalization within the Tetrazine/Tetrazinane System
The core heterocyclic system in this compound is a tetrazinane ring. This ring is saturated, meaning it lacks a continuous cycle of p-orbitals and does not exhibit aromaticity. Aromaticity is a property of planar, cyclic, conjugated systems with 4n+2 π-electrons, a description that does not apply to the non-planar, single-bonded tetrazinane structure.
Electronic delocalization in this compound is, therefore, limited and fundamentally different from the extensive delocalization seen in aromatic tetrazine systems. The primary site of delocalization within the molecule is the amide functional group (O=C-N), where the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl (C=O) pi-system. This resonance contributes to the planarity of the amide group and affects the bond lengths and rotational barriers around the C-N bond.
Beyond the amide group, electronic interactions would primarily consist of through-bond and through-space interactions between the lone pairs on the four nitrogen atoms. In the radical cation of a related saturated polycyclic amine, 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane, extensive electron delocalization over all four nitrogen atoms has been observed, demonstrating that significant electronic communication can occur even in saturated systems. researchgate.net However, a similar dedicated study on the neutral this compound molecule is not available.
Advanced Applications and Future Research Directions in Materials and Supramolecular Chemistry
Precursors to Stable Organic Radicals for Advanced Materials
The tetrazinanone framework allows for chemical modifications at various positions, enabling the synthesis of a wide range of oxoverdazyl radicals. These radicals are not merely chemical curiosities but have emerged as key components in the design of sophisticated materials. Their utility stems from the stable open-shell character that can be integrated into larger molecular and supramolecular architectures.
Oxoverdazyl radicals, derived from 2,4-Dimethyl-1,2,4,5-tetrazinan-3-one, are excellent candidates for spin probes in materials science. Their stability under ambient conditions and in various solvents is a key advantage. researchgate.net The unpaired electron in the oxoverdazyl system is delocalized over the N1-N2 and N4-N5 atoms, which can be probed using techniques like Electron Spin Resonance (ESR) spectroscopy. researchgate.netelsevierpure.com The hyperfine coupling constants observed in ESR spectra provide detailed information about the local environment of the radical. For instance, a simulation of the solution ESR spectrum of an oxoverdazyl derivative showed hyperfine coupling constants of 6.5 G and 5.4 G for the two pairs of equivalent nitrogen atoms, and 5.3 G for the six hydrogen atoms of the two methyl groups attached to the verdazyl ring. elsevierpure.com This sensitivity to the electronic environment allows them to report on molecular dynamics, polarity, and intermolecular interactions within a material.
A significant area of research involves incorporating oxoverdazyl radicals into larger molecular structures to create materials with novel magnetic properties. acs.org By covalently linking two or more radical units, it is possible to engineer specific magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the spin centers. nih.govacs.org The nature and strength of this interaction are highly dependent on the choice of the linker connecting the radical units. acs.org For example, linking two 6-oxoverdazyl units through a 1,4-phenylene bridge at the N(1) position results in different electronic and magnetic properties compared to a 1,3-phenylene linkage. nih.gov This topological control is crucial for designing molecular magnets. acs.org In some crystalline structures, oxoverdazyl radicals can form chains or dimers, leading to weak antiferromagnetic interactions between the molecules. elsevierpure.com
Coordination Chemistry of Derived Oxoverdazyl Radicals with Metal Ions
Oxoverdazyl radicals can act as ligands, coordinating to metal ions to form metalloradical complexes. uvic.ca This approach combines the magnetic moment of the organic radical with that of a paramagnetic metal ion, leading to materials with complex and potentially enhanced magnetic properties. nih.gov The interaction between the electron spins on the metal and the ligand can result in unusual magnetic behaviors, including long-range magnetic ordering. nih.gov
The synthesis of metalloradical complexes involves reacting a functionalized oxoverdazyl radical, often bearing a chelating group like a pyridine (B92270) ring, with a metal salt. uvic.canih.gov A variety of transition metals have been used, including manganese, iron, cobalt, nickel, copper, and zinc. uvic.canih.govsjsu.edu The synthesis can be achieved by directly combining the stable radical with the metal ion or by oxidizing the tetrazane (B14724677) precursor in the presence of the metal ion, which can sometimes catalyze the oxidation. nih.govsjsu.edu These methods have led to the creation of discrete molecular complexes as well as coordination polymers. sjsu.edu
The magnetic properties of metalloradical complexes are determined by the exchange interaction (J) between the spin on the metal ion and the spin on the radical ligand(s). This interaction can be either ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel), and its nature is dictated by the orbital symmetry of the interacting centers. uvic.ca For instance, studies have shown that cobalt(II) couples ferromagnetically with a verdazyl radical, while iron(II) and nickel couple antiferromagnetically. uvic.ca In contrast, other studies have reported strong ferromagnetic coupling in certain nickel(II) complexes, resulting in a high-spin ground state. nih.gov The coupling between open-shell radical ligands and a spin-crossover metal ion like Co(II) can lead to even more complex scenarios and unusual spin state admixtures. researchgate.net
| Metal Ion | Nature of Interaction | Exchange Coupling Constant (J) | Reference |
|---|---|---|---|
| Cobalt(II) | Ferromagnetic | +95 cm⁻¹ | uvic.ca |
| Iron(II) | Antiferromagnetic | -66 cm⁻¹ | uvic.ca |
| Nickel(II) | Ferromagnetic | +220 to +350 cm⁻¹ (metal-radical) | nih.gov |
| Generic Oxoverdazyl Dimer | Antiferromagnetic | -1.07 cm⁻¹ (intrachain) | elsevierpure.com |
Electrochemical Studies for Material Applications
The electrochemical properties of oxoverdazyl radicals are crucial for their application in electronic materials, particularly for energy storage. These radicals exhibit reversible redox behavior, meaning they can be both oxidized and reduced in stable, one-electron steps. nih.govacs.org This characteristic is fundamental for their use in devices like batteries.
Recent research has highlighted the potential of oxoverdazyl radicals in non-aqueous redox flow batteries (RFBs). rsc.org Their bipolar nature (ability to act as both the positive and negative electrolyte) and redox stability make them promising candidates for symmetrical all-organic RFBs. rsc.org In one study, a symmetrical oxoverdazyl-based RFB demonstrated a mean voltage of 1.42 V and maintained high coulombic (>97%) and energy efficiencies over 100 cycles, indicating good stability. rsc.org Electrochemical analysis of various diradicals revealed two distinct one-electron reduction processes, and for certain isomers, two separate one-electron oxidation events, further underscoring their rich redox chemistry. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| System Type | Symmetrical Non-Aqueous RFB | rsc.org |
| Mean Voltage | 1.42 V | rsc.org |
| Coulombic Efficiency | >97% | rsc.org |
| Cycle Stability | Good over 100 cycles | rsc.org |
Cyclic Voltammetry and Redox Properties of Derived Radicals
Cyclic voltammetry is a key technique used to investigate the electron-rich nature of 1,4-dihydro-1,2,4,5-tetrazine systems, which are structurally related to this compound. rsc.org These studies reveal important information about the stability of different oxidation states. rsc.org The electrochemical behavior of 1,2,4,5-tetrazine (B1199680) derivatives often involves the formation of radical cations and anions. rsc.org
Research on a range of s-tetrazines has identified two distinct types of radical cations through electron spin resonance (e.s.r.) spectroscopy. rsc.org One type is assigned as n(σ)-radical cations, which show large hyperfine coupling to four equivalent nitrogen nuclei. rsc.org The other, found with –NR2 substituents, is assigned to π-radical cations, which exhibit strong coupling to only two nitrogen nuclei. rsc.org Derivatives that form π-radical cations tend to show reversible behavior in their cyclic voltammograms, in contrast to those forming n(σ)-radical cations. rsc.org The corresponding radical anions for all derivatives typically show major hyperfine coupling to the four ring nitrogen atoms. rsc.org
Electrochemical data for 1,4-dihydro-1,2,4,5-tetrazine and its 1,4-dimethyl derivative illustrate the stability of the 1,4-dihydro form. rsc.org
| Compound | E°(1) / V | E°(2) / V | Method | Reference |
|---|---|---|---|---|
| 1,4-Dihydro-1,2,4,5-tetrazine | +0.18 | +0.90 | Cyclic Voltammetry | rsc.org |
| 1,4-Dimethyl-1,4-dihydro-1,2,4,5-tetrazine | -0.01 | +0.98 | Cyclic Voltammetry | rsc.org |
Exploration of Electrochemical Windows for Device Integration
Potential in High Energy Density Materials (HEDMs) Research
The 1,2,4,5-tetrazine ring is a primary candidate for the development of High Energy Density Materials (HEDMs). nih.govnih.gov This interest stems from the ring's structure, which contains the maximum possible nitrogen content for a stable six-membered system. nih.gov HEDMs are a class of compounds characterized by a high ratio of potential energy to density. mdpi.com The high nitrogen content in tetrazine derivatives leads to high positive heats of formation and the release of large amounts of energy upon decomposition, with the primary byproduct being the environmentally benign nitrogen molecule (N₂). nih.govnih.gov
Theoretical calculations using density functional theory (DFT) are often employed to predict the energetic properties of novel tetrazine-based compounds. nih.govnih.gov Studies have shown that the introduction of specific functional groups can significantly enhance their energetic characteristics. For instance, substituting the tetrazine ring with -CN or -N₃ groups can increase the heat of formation, while -NF₂ or -NO₂ groups are effective in enhancing detonation velocity and pressure. nih.gov In considering both detonation performance and thermal stability, certain substituted 1,2,4,5-tetrazine derivatives have been identified as potential HEDM candidates. nih.gov
| Derivative | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| 3,6-dicyano-1,2,4,5-tetrazine | 573.6 | 8.1 | 27.7 | nih.gov |
| 3,6-diazido-1,2,4,5-tetrazine | 1097.5 | 8.9 | 34.5 | nih.gov |
| 3,6-bis(difluoroamino)-1,2,4,5-tetrazine | 395.4 | 9.8 | 47.0 | nih.gov |
| 3,6-dinitro-1,2,4,5-tetrazine | 348.1 | 9.9 | 47.6 | nih.gov |
Applications in Opto-electronic Materials (e.g., Luminescent Elements, Photoelectric Conversion Elements, Image Sensors, OLEDs)
Derivatives of 1,2,4,5-tetrazine are being extensively researched for their applicability in optoelectronics. nih.govrsc.org Their potential use in devices like organic light-emitting diodes (OLEDs) is linked to their characteristic low-energy n→π* electronic transitions. nih.govresearchgate.net These transitions are also responsible for the intense red or violet colors typical of most 1,2,4,5-tetrazine compounds. mdpi.comresearchgate.net
Furthermore, π→π* transitions in these molecules can give rise to excellent photoluminescent properties. researchgate.net By conjugating the tetrazine ring with other aromatic systems, such as 4H-1,2,4-triazole, it is possible to create highly luminescent materials. nih.govnih.gov Research has shown that some of these conjugated derivatives exhibit strong fluorescence emission and high quantum yields, making them promising for use as luminescent elements. nih.gov The electron-deficient nature of the nitrogen-rich tetrazine ring allows for the modification of charge-transport properties, which is a key consideration in the design of organic semiconductors for various electronic devices. rsc.orgsemanticscholar.org
| Compound Name | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| 3,6-bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | 275, 368 | 435 | 0.14 | nih.gov |
| 3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | 277, 376 | 440 | 0.99 | nih.gov |
| 3,6-bis(4-(5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | 275, 369 | 434 | 0.17 | nih.gov |
Emerging Synthetic Strategies and Methodological Advancements for this compound and Related Structures
The synthesis of the 1,2,4,5-tetrazine core and its reduced forms (dihydro- and tetrahydro-tetrazines) typically involves multi-step procedures. A general and widely used method for forming the aromatic 1,2,4,5-tetrazine ring consists of two main steps: the initial conversion of acyclic reagents into a dihydro-1,2,4,5-tetrazine intermediate, followed by an oxidation step to yield the final aromatic product. mdpi.com Various oxidizing agents, such as m-chloroperoxybenzoic acid (m-CPBA) and benzoquinone, have been effectively used for this second step. mdpi.com
Several key synthons are employed for building the tetrazine ring system, including formamidinium acetate (B1210297), imidoesters, carbonitriles, and imidoyl chlorides. mdpi.com For instance, unsubstituted 1,2,4,5-tetrazine can be synthesized from formamidinium acetate and hydrazine (B178648) hydrate, which produces an intermediate dihydro-1,2,4,5-tetrazine that is subsequently oxidized. mdpi.com Another important route involves the use of guanidine (B92328) hydrochloride and hydrazine, which can produce valuable tetrazine precursors that allow for further functionalization. researchgate.net
More advanced strategies, such as the inverse electron demand Diels-Alder reaction, utilize tetrazine derivatives as reactive dienes to construct more complex heterocyclic systems. researchgate.netnih.gov For saturated systems like hexahydro-1,2,4,5-tetrazines, recent research has focused on designing and isolating conformationally stable rotational isomers. rsc.org The synthesis of substituted dihydro- and tetrahydro-1,2,4,5-tetrazines often involves cycloaddition reactions or the chemical modification of pre-formed tetrazine rings. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2,4-Dimethyl-1,2,4,5-tetrazinan-3-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of tetrazinanone derivatives typically involves cyclocondensation or alkylation reactions. For example, substituted tetrazines can be synthesized via nucleophilic substitution using methylating agents (e.g., dimethyl sulfate) under controlled pH and temperature. Reaction optimization should include:
- Stepwise alkylation : Sequential introduction of methyl groups to avoid over-substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while low temperatures (0–5°C) minimize side reactions .
- Purification : Flash column chromatography (e.g., silica gel with 20% diethyl ether in pentane) effectively isolates the target compound .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Look for characteristic signals of methyl groups (δ 1.2–1.5 ppm) and tetrazine ring protons (δ 8.5–10.1 ppm). Splitting patterns can confirm substitution symmetry .
- IR Spectroscopy : Stretching vibrations for N–N bonds (950–1050 cm⁻¹) and carbonyl groups (C=O, 1650–1750 cm⁻¹) validate the core structure .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 110.1172 for C₄H₆N₄) and fragmentation patterns confirm molecular weight and substituent positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, stability) of this compound derivatives?
Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:
- Differential Scanning Calorimetry (DSC) : Determine phase transitions and purity (>95% recommended) .
- Chromatographic Purity Checks : Use HPLC with UV detection (λ = 254 nm) to quantify impurities .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural data, distinguishing between isomers or polymorphs .
Q. What strategies enhance the utility of this compound in bioorthogonal chemistry applications?
Methodological Answer: Tetrazines are key in inverse electron-demand Diels-Alder (IEDDA) reactions due to their high reactivity with strained dienophiles (e.g., trans-cyclooctenes):
- Functionalization : Introduce electron-withdrawing groups (e.g., halides) to increase reaction rates. Brominated tetrazines (e.g., 3-bromo derivatives) enable site-specific labeling .
- Solubility Optimization : PEGylation or hydrophilic counterions (e.g., hydrochloride salts) improve biocompatibility for in vivo applications .
- Kinetic Studies : Use stopped-flow spectroscopy to measure second-order rate constants (k₂ ~ 10³–10⁴ M⁻¹s⁻¹) under physiological conditions .
Q. How can computational methods aid in predicting the reactivity and stability of this compound under varying experimental conditions?
Methodological Answer:
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Assess solvation effects and thermal stability in solvents like water or DMSO .
- QSPR Models : Correlate substituent effects (e.g., methyl groups) with experimental stability data to design derivatives with improved shelf life .
Data Contradiction Analysis
Q. How should researchers interpret conflicting toxicity data for this compound in academic literature?
Methodological Answer:
- Dose-Response Studies : Compare LD₅₀ values across species (e.g., rodents vs. zebrafish) to assess interspecies variability .
- Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., hydrazines) that may contribute to toxicity .
- In vitro Assays**: Test cytotoxicity in human cell lines (e.g., HEK293) under standardized OECD guidelines to minimize experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
